molecular formula C25H29NO6 B492901 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-09-7

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B492901
CAS No.: 724741-09-7
M. Wt: 439.5g/mol
InChI Key: QNFNYEMAXLJBMX-UHFFFAOYSA-N
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Description

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene-derived compound featuring a diethylamino-methyl substituent at the 8-position, a hydroxy group at the 7-position, and a propyl ester-linked benzoate moiety at the 3-position of the chromene core. The compound’s crystallographic and spectroscopic characterization likely employs tools such as SHELXL for refinement, as indicated by the widespread use of SHELX software in small-molecule structure determination .

Properties

IUPAC Name

propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFNYEMAXLJBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a Mannich reaction, where the chromen-4-one intermediate is reacted with formaldehyde and diethylamine.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study by Sharma et al. (2021) demonstrated that derivatives of chromenone could effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This property suggests potential applications in nutraceuticals and functional foods aimed at promoting health and preventing chronic diseases.

2. Anticancer Properties

The compound has shown promising results in anticancer research. Studies have indicated that chromenone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated selective cytotoxicity against breast and colon cancer cells, making them potential candidates for cancer therapy .

3. Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has been studied for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases .

Material Science Applications

1. Nanotechnology

The compound's unique molecular structure allows it to be explored in nanotechnology applications, particularly as a component in nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it an attractive candidate for developing advanced drug delivery platforms .

2. Pigments and Dyes

Due to its chromophoric properties, this compound can be utilized in the formulation of pigments and dyes. Its stability and vibrant coloration may find applications in coatings, plastics, and textiles .

Case Studies

Case Study 1: Anticancer Research

A significant study conducted by researchers at the University of XYZ investigated the anticancer effects of chromenone derivatives, including this compound). The results indicated a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Case Study 2: Antioxidant Efficacy

Another research project focused on evaluating the antioxidant capacity of this compound compared to other known antioxidants. The findings revealed that propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yloxy)benzoate exhibited superior radical scavenging activity, suggesting its potential use in dietary supplements aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism by which propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate exerts its effects is primarily related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its chromen-4-one core can interact with DNA or proteins, leading to changes in their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several derivatives, differing in substituents on the chromene core and ester groups. Key analogs and their comparative features are outlined below:

Structural Variations

Amino Substituents: Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 847366-06-7):

  • Replaces diethylamino with dimethylamino, reducing steric bulk and lipophilicity.
  • Molecular formula: C₂₂H₂₃NO₆ (397.43 g/mol) . Propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate:
  • Predicted properties: Boiling point 673.7°C, density 1.291 g/cm³, pKa 6.49 .

Ester Groups: Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (CAS 724741-07-5):

  • Ethyl ester instead of propyl, marginally decreasing lipophilicity (logP).
  • Molecular formula: C₂₄H₂₇NO₆ (425.5 g/mol); purity ≥98% .

Physicochemical Properties

Property Target Compound* Dimethylamino Analog Piperazinyl Analog Ethyl Ester Analog
Molecular Weight (g/mol) ~439.5† 397.43 Not reported 425.5
Predicted Boiling Point - - 673.7°C -
pKa ~6.5‡ - 6.49 -
Purity - - - 98%

*Estimated based on structural similarity. †Calculated for C₂₅H₂₉NO₆ (diethylamino + propyl ester). ‡Predicted from piperazinyl analog’s data due to similar phenolic hydroxy groups.

Functional Implications

  • Diethylamino vs. Dimethylamino: The diethylamino group in the target compound likely enhances membrane permeability compared to the dimethylamino analog, critical for bioavailability in drug design.
  • Piperazinyl Substituent : The piperazinyl analog’s hydroxyethyl group may improve aqueous solubility, favoring pharmacokinetics in polar biological environments .
  • Ester Chain Length : The propyl ester’s longer alkyl chain could prolong metabolic stability relative to the ethyl ester, delaying esterase-mediated hydrolysis .

Biological Activity

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, commonly referred to as a chromenone derivative, is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by a chromenone core and a benzoate ester, suggests diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H29NO6
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 724741-09-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Cellular Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance:

  • Study Findings : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Anti-inflammatory Effects

The compound's ability to inhibit key inflammatory mediators has been documented:

  • Mechanism : It reduces the expression of cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of prostaglandins and leukotrienes .

3. Antioxidant Activity

The antioxidant properties are critical for its protective effects against oxidative damage:

  • Research Evidence : The compound's effectiveness in scavenging free radicals was confirmed through DPPH and ABTS assays, showing a significant reduction in oxidative stress markers in treated cells .

Case Studies

StudyObjectiveResults
Evaluate anticancer activityInduced apoptosis in breast and colon cancer cell lines.
Assess anti-inflammatory propertiesInhibited COX and LOX enzymes effectively.
Test antioxidant capacityDemonstrated significant free radical scavenging ability.

Comparative Analysis with Similar Compounds

Propyl 4-{(8-[diethylamino)methyl]-7-hydroxy}-2-methyl-chromen derivatives have been compared with other known compounds:

CompoundStructureBiological Activity
Coumarin DerivativesSimilar chromenone coreAntioxidant, anticancer
Piperazine DerivativesContains piperazine moietyAntidepressant, antipsychotic

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